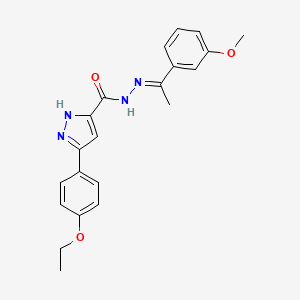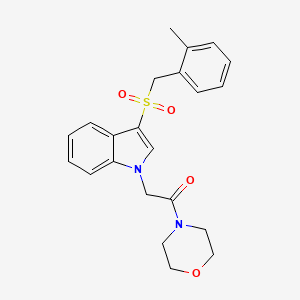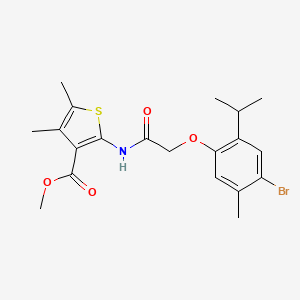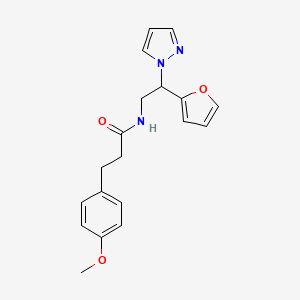![molecular formula C11H20N2O3 B2917348 Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate CAS No. 511552-45-7](/img/structure/B2917348.png)
Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of proline and is widely used in the synthesis of peptides and other organic compounds.
Mechanism of Action
The mechanism of action of Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate is not well understood. However, it is believed that this compound acts as a protecting group for the amino acid residues during peptide synthesis. It is also believed that this compound may have some biological activity due to the presence of the cyclohexylcarbamoyl group.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound may have some biological activity due to the presence of the cyclohexylcarbamoyl group. Further studies are required to understand the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a versatile compound that can be used in the synthesis of various organic compounds. However, one of the limitations of this compound is that it is not readily available commercially, and researchers need to synthesize it in the lab.
Future Directions
There are several future directions for the research on Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate. One of the major areas of research is the development of new methods for the synthesis of this compound. Researchers are also interested in studying the biological activity of this compound and its potential applications in drug discovery. Further studies are required to understand the exact mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields. It is a stable compound that can be easily synthesized in high yields. This compound is widely used in the synthesis of peptides and other organic compounds. However, further studies are required to understand the exact mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate can be synthesized using various methods. One of the most commonly used methods involves the reaction of proline with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain this compound. This method has been optimized to provide a high yield of the product with good purity.
Scientific Research Applications
Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the synthesis of peptides. It is used as a protecting group for the amino acid residues during peptide synthesis. This compound is also used in the synthesis of other organic compounds and as a building block for the preparation of biologically active molecules.
properties
IUPAC Name |
methyl 3-(cyclohexylcarbamoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-16-10(14)7-8-12-11(15)13-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCASRKNACVGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)
![N-(furan-2-ylmethyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2917267.png)



![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)



![2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2917276.png)

![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2917282.png)
